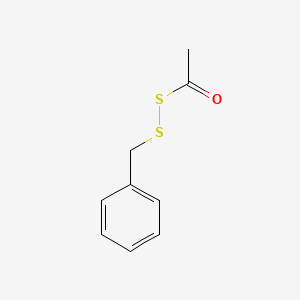

Acetyl benzyl disulfide

Description

Significance of Organosulfur Compounds in Contemporary Chemical and Biological Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern chemical and biological science. fiveable.mejmchemsci.com Their importance stems from the unique chemical properties of the sulfur atom, including its ability to exist in various oxidation states and form multiple types of covalent bonds. fiveable.menih.gov This versatility makes them integral components of numerous essential biomolecules. For instance, the amino acid cysteine and its derivative, glutathione (B108866), play critical roles in cellular redox homeostasis, protecting cells from oxidative damage. britannica.com In proteins, the thiol groups of cysteine residues are fundamental to forming disulfide bridges, which stabilize protein tertiary structure. fiveable.mefrontiersin.org

Beyond their biological roles, organosulfur compounds are widely utilized in industrial applications, including the manufacturing of pharmaceuticals, pesticides, and rubber. fiveable.me Approximately 30% of modern agrochemicals contain at least one sulfur atom, highlighting their importance in crop protection. researchgate.net In medicinal chemistry, organosulfur molecules are prevalent in a broad spectrum of biologically active agents, contributing to treatments for various diseases. jmchemsci.com The diverse reactivity and structural features of these compounds make them valuable reagents in organic synthesis, enabling the creation of novel and complex molecules. jmchemsci.combritannica.com The study of organosulfur chemistry provides a foundational understanding of processes vital to both biological systems and industrial innovation. fiveable.me

The Unique Functional Role of Disulfide Bonds in Molecular Architecture and Reactivity

Disulfide bonds (S-S) are covalent linkages formed by the oxidation of two thiol (-SH) groups, most notably between cysteine residues in proteins. frontiersin.orgcreative-proteomics.com These bonds are fundamental to molecular architecture, acting as "molecular staples" that stabilize the three-dimensional structures of proteins. frontiersin.orgresearchgate.net By cross-linking different parts of a polypeptide chain, disulfide bridges reduce the entropy of the unfolded state, thus stabilizing the protein's native conformation. wikipedia.org This structural stabilization is crucial for the function of many secreted proteins and extracellular domains that must withstand the harsh oxidative environment outside the cell. frontiersin.orgnih.gov

The role of disulfide bonds extends beyond static structural stabilization. They can also be dynamic and redox-active, participating in signaling pathways and regulating protein function. wikipedia.orgnih.gov The reversible reduction and re-oxidation of these bonds can act as a molecular switch, altering a protein's activity or localization in response to changes in the cellular redox environment. wikipedia.orgnih.gov This redox activity is central to the function of enzymes like thioredoxins and protein disulfide isomerases, which catalyze the formation, reduction, and isomerization of disulfide bonds. frontiersin.orgnih.gov The reactivity of a disulfide bond is significantly influenced by its local structure and environment, with factors like ring strain or the presence of nearby stabilizing groups affecting its susceptibility to oxidation or reduction. researchgate.net Failures in the proper formation or processing of disulfide bonds can lead to protein misfolding and aggregation, which are associated with various diseases. frontiersin.org

Positioning Acetyl Benzyl (B1604629) Disulfide as a Representative Unsymmetrical Acyl Disulfide in Research

Acetyl benzyl disulfide belongs to the class of unsymmetrical acyl disulfides, which are characterized by the general structure R-S-S-C(O)R', where the R groups are different. ajol.info Specifically, it contains a benzyl group (C6H5CH2-) attached to one sulfur atom and an acetyl group (CH3CO-) attached to the other via the carbonyl carbon. This asymmetry distinguishes it from symmetrical disulfides (like dibenzyl disulfide) and imparts unique reactivity.

Unsymmetrical disulfides are valuable intermediates in organic synthesis and have been a subject of study in various chemical contexts. ajol.inforesearchgate.net The synthesis of pure unsymmetrical disulfides can be challenging due to the potential for disproportionation into their symmetrical counterparts. ajol.info Research has focused on developing methods to synthesize these compounds under mild conditions with high yields, such as the reaction of a sulfenyl halide with a mercaptide or the reaction of an S-alkylthioisothiouronium salt with a thioacid. ajol.info

This compound, in particular, has been utilized in research to study the fundamental reactivity of acyl disulfides. For example, its reaction with phosphines like triphenylphosphine (B44618) has been investigated to determine which sulfur atom is preferentially extruded, providing insights into reaction mechanisms. oup.comoup.com Tracer experiments using sulfur-35 (B81441) have shown that in the reaction of this compound with triphenylphosphine, it is the benzylsulfenyl sulfur atom that is predominantly removed. oup.comoup.com Such studies position this compound as a model compound for exploring the chemical behavior of unsymmetrical acyl disulfides, contributing to a deeper understanding of their reaction pathways and potential applications, such as sources for specific persulfide ligands or in the development of new synthetic methodologies. iucr.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-benzylsulfanyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZUENUQJKVZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206703 | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5797-02-4 | |

| Record name | Acetyl benzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Acetyl Benzyl Disulfide and Analogues

Strategies for the Preparation of Acetyl Benzyl (B1604629) Disulfide

The synthesis of unsymmetrical disulfides, such as acetyl benzyl disulfide, presents a unique chemical challenge. While the formation of a disulfide bond can be a spontaneous process, mixing two different thiols often results in a statistical mixture of three different disulfides. researchgate.net Consequently, numerous methods have been developed to achieve the selective synthesis of unsymmetrical disulfides.

Oxidative Coupling and One-Pot Synthesis Approaches

Oxidative coupling of thiols is a direct method for forming disulfide bonds. nih.gov While effective for symmetrical disulfides, the coupling of two different thiols typically yields a mixture of the desired unsymmetrical disulfide along with two symmetrical byproducts. mdpi.com However, strategies have been developed to favor the formation of the unsymmetrical product.

One-pot syntheses offer an efficient alternative to multi-step procedures. A notable one-pot method for unsymmetrical disulfides involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) (BtCl) at low temperatures (-78 °C) to form a benzotriazolated thiol intermediate (RSBt). organic-chemistry.org This intermediate can then react with a second, different thiol to produce the unsymmetrical disulfide in high yield, avoiding harsh oxidizing agents. organic-chemistry.org The order of thiol addition is crucial for optimizing the yield. organic-chemistry.org

Another approach utilizes a phosphine-mediated disulfide metathesis, which has proven effective for preparing unsymmetrical glycosyl disulfides. rsc.org Additionally, the use of a SuFEx (Sulfur(VI) Fluoride Exchange) reagent has been shown to be highly effective for the chemoselective synthesis of unsymmetrical disulfides from two different thiols, even when used in equimolar amounts. acs.org This method often surpasses the efficiency and selectivity of other protocols. acs.org

Nucleophilic Displacement Reactions for Unsymmetrical Disulfide Formation

Nucleophilic displacement reactions are a cornerstone for the synthesis of unsymmetrical disulfides. These methods generally involve the reaction of a thiol or thiolate with a sulfenyl derivative. researchgate.net

A specific and effective method for the synthesis of this compound and its substituted analogues involves the reaction of S-benzylthioisothiouronium chloride with thioacetic acid. ajol.info This reaction is typically carried out in the presence of a base, such as potassium carbonate, at low temperatures (0-5 °C). ajol.info This method is advantageous due to its mild reaction conditions, straightforward isolation of the product, and high yields. ajol.info For example, the reaction of S-(p-methoxybenzylthio)isothiouronium chloride with thioacetic acid in the presence of aqueous potassium carbonate yields acetyl p-methoxybenzyl disulfide in 92% yield. ajol.info

Table 1: Synthesis of this compound Analogues

| Substituent (R) | Starting Material | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| o-CH₃ | S-(o-Methylbenzylthio)isothiouronium chloride | Acetyl o-methylbenzyl disulfide | - | - |

| p-CH₃ | S-(p-Methylbenzylthio)isothiouronium chloride | Acetyl p-methylbenzyl disulfide | 92 | 59-60 |

| o-Cl | S-(o-Chlorobenzylthio)isothiouronium chloride | Acetyl o-chlorobenzyl disulfide | 92 | 67-68 |

| p-Cl | S-(p-Chlorobenzylthio)isothiouronium chloride | Acetyl p-chlorobenzyl disulfide | - | - |

| p-CH₃O | S-(p-Methoxybenzylthio)isothiouronium chloride | Acetyl p-methoxybenzyl disulfide | 92 | 60-61 |

| H | S-Benzylthioisothiouronium chloride | This compound | - | - |

| p-F | S-(p-Fluorobenzylthio)isothiouronium chloride | Acetyl p-fluorobenzyl disulfide | - | - |

Data sourced from Ayodele, E.T., and Olajire, A.A. (2003). ajol.info

The reaction between a mercaptide (thiolate) and a sulfenyl derivative is a widely employed strategy for forming unsymmetrical disulfides. ajol.info A common approach is the reaction of a sulfenyl halide with a mercaptide. ajol.info This method is considered a "neat" way to prepare pure unsymmetrical disulfides. ajol.info Another variation involves the reaction of a mercaptide with a Bunte salt (S-alkyl or S-aryl thiosulfate), which also yields an unsymmetrical disulfide. ajol.info

The choice of sulfenyl derivative is critical. For instance, N-(alkylthio)- or N-(arylthio)phthalimides react with thiols to give unsymmetrical disulfides in good yields. orgsyn.org However, the synthesis of these thiophthalimides requires the corresponding sulfenyl chloride, which can be unstable. orgsyn.org

The thiolysis of thiophthalimides provides a clean and rapid synthetic route to unsymmetrical disulfides. bac-lac.gc.ca This method involves the reaction of an N-(alkylthio)- or N-(arylthio)phthalimide with a thiol, resulting in the formation of the desired unsymmetrical disulfide. orgsyn.org This approach has been successfully used to synthesize a variety of disulfides, including benzyl derivatives. bac-lac.gc.ca

Transition Metal-Catalyzed Coupling Reactions Involving Disulfides

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds and, by extension, the synthesis of disulfides and their precursors. researchgate.net Various transition metals, including copper, nickel, palladium, and iron, have been utilized in these coupling reactions. rsc.orgrsc.org

Iron-catalyzed cross-electrophile coupling reactions have emerged as a practical route to synthesize thioethers from benzyl halides and disulfides. nih.govacs.org This method is notable for proceeding in the absence of a terminal reductant or photoredox conditions. nih.govacs.org While this reaction directly produces thioethers, the understanding of disulfide reactivity in such systems is crucial.

Nickel catalysis plays a significant role in the construction of C-S bonds and the synthesis of unsymmetrical disulfides. rsc.org For example, nickel-catalyzed reductive cross-coupling reactions using oxalate (B1200264) esters or acid chlorides and tetrasulfides have been developed to produce unsymmetrical disulfides and dithioesters, respectively. rsc.org These methods are valued for their mild operating conditions and broad functional group tolerance. rsc.org

Iridium-based catalysts have also been employed for the oxidative coupling of thiols to form disulfides. rsc.org An N-heterocyclic carbene (NHC) iridium(I) complex can efficiently catalyze the conversion of various thiols into their corresponding disulfides using oxygen from the air as a green oxidant under mild conditions. rsc.org

Derivatization Pathways and Functionalization Strategies for this compound

This compound possesses several sites amenable to chemical modification, allowing for the strategic introduction of new functional groups. These derivatization pathways are crucial for tuning the molecule's properties for specific applications, such as in drug delivery or materials science. mdpi.com The primary sites for functionalization include the acetyl group, the benzyl ring, and the disulfide bond itself.

The disulfide bond is a key functional group, known for its redox-responsive nature. It can undergo thiol-disulfide exchange reactions, a process used to functionalize polymers or link molecules to surfaces. rsc.org This dynamic covalent chemistry is central to creating stimuli-responsive materials. rsc.org

Functionalization can also be achieved on the aromatic ring of the benzyl group. As demonstrated in the development of ligands for G protein-coupled receptors (GPCRs), aryl rings are often suitable sites for substitution to attach larger molecular chains without losing binding affinity. nih.gov For instance, a methoxy (B1213986) substituent on a phenyl ring can be elaborated into a carboxymethyloxy group to create an attachment point for other moieties via an amide linkage. nih.gov

Furthermore, the thioether products generated from the iron-catalyzed coupling described previously can be derivatized. acs.org Oxidation of the resulting benzylic thioethers with an agent like meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding sulfoxides and sulfones, which are important functional groups in many biologically active compounds. acs.org Acetylation of terminal amine or hydroxyl groups on functionalized chains is another common strategy to modify a molecule's properties, such as nullifying charges or altering solubility. mdpi.com

Table 3: Functionalization Strategies for this compound and Related Structures

| Target Site | Reaction Type | Reagents | Resulting Functional Group | Application |

| Disulfide Bond | Thiol-Disulfide Exchange | Thiols (e.g., on a polymer) | New Disulfide Linkage | Bioconjugation, Redox-Responsive Materials mdpi.comrsc.org |

| Thioether Precursor | Oxidation | mCPBA | Sulfoxide / Sulfone | Synthesis of Bioactive Analogues acs.org |

| Benzyl Ring (Aryl) | Electrophilic Aromatic Substitution | Various | Substituted Aryl Ring | Tuning Electronic Properties/Affinity nih.gov |

| Attached Chain | Amide Coupling | Carboxylic Acid/Amine, Coupling Agents | Amide Bond | Linking to Prosthetic Groups nih.gov |

| Terminal Amine | Acetylation | Acetic Anhydride / Acetyl Chloride | Acetamide | Nullify Charge, Modify Solubility mdpi.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Acetyl Benzyl Disulfide

Disulfide Bond Cleavage Mechanisms in Acetyl Benzyl (B1604629) Disulfide

The cleavage of the disulfide bond in acetyl benzyl disulfide is a focal point of its chemical behavior. The susceptibility of the S-S bond to various reagents and conditions dictates the compound's role in chemical synthesis and biological systems.

Reductive scission involves the addition of two electrons and two protons to the disulfide bond, resulting in the formation of two thiol molecules. This process can be initiated by various reducing agents and is a fundamental reaction in biochemistry and organic synthesis.

Thiol-disulfide exchange is a common pathway for the reductive cleavage of disulfide bonds. wikipedia.org This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. mdpi.comresearchgate.net The reaction is a type of SN2 nucleophilic substitution. researchgate.net The rate of this exchange is influenced by the pKa of the attacking thiol, with the more basic thiolate anion being a more potent nucleophile. mdpi.com The reaction is kinetically driven, and while equilibrium parameters can sometimes predict the outcome, they are not always reliable predictors. mdpi.com

Kinetic studies have revealed that the environment surrounding the disulfide bond can significantly impact the reaction rate. For instance, hydrophobic environments can catalyze the exchange reaction. researchgate.net In the context of zinc-thiolate complexes, the reaction with disulfides can be significantly faster than with the free thiol, by a factor of 20-200, depending on the disulfide. researchgate.net This acceleration is attributed to the activation of the thiolate by the zinc ion. researchgate.net

| Reactant System | Rate Enhancement Factor | Reference |

| Zinc-thiolate complex vs. free benzyl thiol | 20-200 | researchgate.net |

Various non-thiol reducing agents can also effect the cleavage of disulfide bonds. mdpi.com Reagents such as phosphines, like triphenylphosphine (B44618), have been shown to desulfurize this compound. oup.com In a notable study, the reaction of this compound with triphenylphosphine resulted in the extrusion of the benzylsulfenyl sulfur atom. oup.com Other reducing agents like sodium borohydride (B1222165), zinc in acidic media, and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are also commonly used for disulfide reduction. mdpi.comacs.org However, the effectiveness of these reductants can vary depending on the specific substrate and reaction conditions. For example, attempts to reduce certain disulfides with zinc in acetic acid or sodium borohydride showed low conversion. acs.org

| Reductant | Substrate | Outcome | Reference |

| Triphenylphosphine | This compound | Extrusion of benzylsulfenyl sulfur | oup.com |

| Zinc in acetic acid | N-acetyl-cysteine disulfide derivative | Unsuccessful reduction | acs.org |

| Sodium borohydride | N-acetyl-cysteine disulfide derivative | Low conversion | acs.org |

| TCEP-HCl | N-acetyl-cysteine disulfide derivative | Successful reductive cleavage | acs.org |

Oxidation of disulfides can lead to the formation of thiosulfinates and subsequently thiosulfonates. wikipedia.org This transformation represents a change in the oxidation state of the sulfur atoms. While specific studies on the direct oxidation of this compound are not prevalent in the provided context, the general principles of disulfide oxidation apply. The oxidation can be achieved using various oxidizing agents, and the products formed depend on the strength of the oxidant and the reaction conditions. mdpi.com

The sulfur atoms in a disulfide bond are electrophilic and can be attacked by nucleophiles. Thiol-disulfide exchange is a prime example of an SN2 reaction at sulfur. researchgate.net The reaction proceeds through a backside attack on one of the sulfur atoms, leading to the cleavage of the S-S bond. nih.gov The nucleophilicity of the attacking species is a key factor, with thiolate anions being particularly effective. libretexts.org The nature of the substituents on the disulfide can also influence the reaction. For instance, in the reaction of acetyl aralkyl disulfides with triphenylphosphine, steric hindrance plays a significant role in determining which sulfur atom is extruded. oup.com In the case of acetyl benzhydryl disulfide, the acetylsulfenyl sulfur is extruded due to greater steric hindrance from the benzhydryl group. oup.com

Disulfide bonds are susceptible to cleavage by radical species. researchgate.net This process can be initiated by various radical sources and is relevant in fields like mass spectrometry for peptide sequencing. researchgate.netnih.govrsc.org One proposed mechanism involves a direct radical attack on a sulfur atom, leading to an SH2 (homolytic substitution at a heteroatom) reaction. nih.govrsc.org This pathway is often favored for S-S bond cleavage and has a lower activation energy compared to peptide backbone fragmentation. nih.govrsc.org

Another pathway involves hydrogen abstraction from a carbon atom adjacent to the disulfide bond (α- or β-carbon), followed by β-cleavage, which can result in either S-S or C-S bond scission. nih.govrsc.org The specific radical species involved, such as acetyl or benzyl radicals, can influence the fragmentation pattern. nih.govrsc.org For instance, the acetyl radical has been shown to selectively cleave disulfide bonds. nih.govrsc.org

| Radical Species | Proposed Mechanism | Outcome | Reference |

| Acetyl radical | Direct attack at sulfur (SH2) | Selective S-S bond cleavage | nih.govrsc.org |

| Benzyl radical | Hydrogen abstraction at C(β) | S-S bond cleavage | researchgate.net |

Radical-Mediated Disulfide Bond Fragmentation

S-S Bond Cleavage via SH2-type Mechanisms

The cleavage of the disulfide bond is a central feature of the reactivity of this compound. This can occur through several mechanisms, with nucleophilic substitution at a sulfur atom being a predominant pathway. In what is known as thiol-disulfide exchange, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.govresearchgate.netmdpi.com This reaction proceeds via a single-step bimolecular nucleophilic substitution (SN2) mechanism, passing through a linear trisulfide-like transition state where the negative charge is delocalized over the attacking and leaving sulfur atoms. nih.govresearchgate.net

In addition to ionic pathways, the S-S bond can be cleaved via radical mechanisms. A key example is the homolytic substitution at the sulfur atom, termed an SH2 (substitution homolytic bimolecular) reaction. In this process, a radical species directly attacks one of the sulfur atoms, leading to the displacement of the other sulfur as a thiyl radical. Research on model peptides has shown that an acetyl radical can directly attack a sulfur atom, causing the concomitant cleavage of the S-S bond. rsc.org This SH2 pathway was found to have a substantially lower activation energy compared to other radical-initiated fragmentation processes, suggesting it is a highly favored mechanism for S-S bond scission when radicals are present. rsc.org

The general mechanism for thiol-disulfide exchange, applicable to this compound, can be summarized as follows:

A nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide.

A transition state is formed where the nucleophile, the attacked sulfur, and the leaving sulfur are aligned.

The S-S bond breaks, releasing a thiolate as the leaving group and forming a new disulfide. nih.govlibretexts.orglibretexts.org

This process is reversible and fundamental to many biological processes involving disulfide bonds. libretexts.orglibretexts.org

C-S Bond Scission Processes and Competing Pathways

While S-S bond cleavage is often the dominant reaction pathway for disulfides, carbon-sulfur (C-S) bond scission represents a significant competing process, particularly under high-energy conditions or specific radical-initiated events. ub.educdnsciencepub.comnih.gov Mass spectral studies of unsymmetrical dialkyl disulfides have identified fragmentation patterns arising from C-S bond cleavage, leading to the formation of hydrocarbon ions (R⁺) and thiyl radical-containing ions (RS⁺). cdnsciencepub.com

For this compound, C-S bond cleavage could occur at either the acetyl-sulfur bond or the benzyl-sulfur bond. The relative stability of the potential leaving groups (an acetyl radical vs. a benzyl radical) would influence the preferred pathway. The cleavage of the benzyl C(sp³)-S bond is a known process, and studies on the selective cleavage of thioethers have established a reactivity order where benzyl C(sp³)-S bonds are more labile than alkyl C(sp³)-S or aryl C(sp²)-S bonds. nih.gov

Radical-driven fragmentation studies on disulfide-containing peptides have proposed that C-S bond cleavage can be initiated by the abstraction of a hydrogen atom from the α-carbon (the carbon adjacent to the sulfur). nih.gov In the case of this compound, this would involve the abstraction of a hydrogen atom from the benzylic methylene (B1212753) group. The resulting carbon-centered radical could then undergo β-scission, leading to the cleavage of the C-S bond.

UV photolysis can also induce both S-S and C-S bond cleavage, with the outcome often depending on the wavelength of the light used. springernature.comresearchgate.net While lower energy UV light may favor S-S homolysis, higher energy can lead to C-S bond rupture. springernature.com Therefore, C-S scission is a crucial competing pathway to S-S cleavage, with its prevalence dictated by the specific reaction conditions, such as the presence of radicals, high temperature, or photochemical irradiation. cdnsciencepub.comnih.gov

Reactivity of the Acetyl Moiety and Benzyl Group in this compound

Beyond the disulfide linkage itself, the functional groups attached to the sulfur atoms—the acetyl and benzyl moieties—impart their own characteristic reactivity to the molecule.

Nucleophilic Substitution at the Acetyl Carbonyl

The acetyl group in this compound possesses a thioester-like character. Thioesters are known to be important acyl transfer agents in biochemical reactions. fiveable.memasterorganicchemistry.com The carbonyl carbon in a thioester is electrophilic and susceptible to nucleophilic attack. fiveable.melumenlearning.com This reactivity is due to the weaker C-S bond compared to the C-O bond in a typical oxygen ester, which makes the carbonyl carbon more electrophilic. fiveable.me

A nucleophilic acyl substitution reaction at the acetyl group of this compound would involve the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then collapses, cleaving the C(O)-S bond and displacing the benzylsulfenyl group (BnS⁻) as the leaving group. This effectively transfers the acetyl group from the disulfide to the incoming nucleophile.

This reaction pathway is analogous to the aminolysis of acetyl-CoA to form N-acetylglucosamine, a key reaction in biochemistry where an amine nucleophile attacks the thioester carbonyl. fiveable.mepressbooks.publibretexts.org The general mechanism involves the replacement of the leaving group (in this case, the benzylsulfenyl portion) with the nucleophile. fiveable.melumenlearning.com

Photochemical and Mechanochemical Activation of Disulfide Bonds

Disulfide bonds can be activated and cleaved not only by chemical reagents but also by physical stimuli such as light (photochemistry) and mechanical force (mechanochemistry).

Force-Induced Disulfide Cleavage and Unimolecular Pathways

The application of mechanical force, for instance through ultrasound or atomic force microscopy, can significantly influence the reactivity of disulfide bonds by lowering the activation energy for their cleavage. ub.eduresearchgate.netnih.gov This phenomenon, known as mechanochemistry, has been studied in the context of disulfide reduction. researchgate.netnih.gov

Studies using isotensional simulations have revealed that strikingly different mechanisms can govern disulfide cleavage depending on the magnitude of the applied external force. ub.eduresearchgate.net

Low to Moderate Forces: In this regime, the preferred pathway is a bimolecular SN2 reaction, where a nucleophile (such as a hydroxide (B78521) ion) attacks one of the sulfur atoms. The applied force lowers the activation free energy for this process. ub.eduresearchgate.net

High Forces (approx. 2 nN and above): At higher forces, the SN2 pathway competes with unimolecular C-S bond rupture. ub.eduresearchgate.net At even greater forces, C-S bond cleavage can become the dominant, barrierless pathway. researchgate.net

This demonstrates a rich reactivity scenario where mechanical force can switch the reaction mechanism from a bimolecular substitution to a unimolecular bond-breaking process. ub.eduresearchgate.net This force-induced activation has been harnessed in polymer chemistry to design materials that release therapeutic agents upon sonication. chinesechemsoc.orgrsc.orgresearchgate.net

| Force Regime | Dominant Mechanism | Description | Reference |

|---|---|---|---|

| Low to Moderate Force | Bimolecular SN2 | A nucleophile attacks the sulfur atom. The applied force lowers the activation energy of this substitution reaction. | ub.eduresearchgate.net |

| High Force (~2 nN) | Competing SN2 and Unimolecular C-S Rupture | The SN2 pathway competes with the direct, force-induced breaking of the carbon-sulfur bond. | researchgate.net |

| Very High Force (>2 nN) | Unimolecular C-S Rupture | Direct C-S bond scission becomes the barrierless, preferred pathway. | researchgate.net |

Insertion Reactions, e.g., Propellane Insertion into Disulfide Bonds

Disulfide bonds can undergo insertion reactions with highly strained molecules. A notable example is the reaction with [1.1.1]propellane, a small, highly strained hydrocarbon that has gained interest as a bioisostere for phenyl groups. beilstein-journals.orgnih.govresearchgate.net

The insertion of [1.1.1]propellane into the S-S bond of disulfides proceeds via a UV-initiated radical chain reaction. beilstein-journals.orgnih.govrhhz.net This method allows for the synthesis of 1,3-bissulfanylbicyclo[1.1.1]pentanes (BCPs). The reaction has been demonstrated with both aromatic and aliphatic disulfides, including dibenzyl disulfide, which serves as a close model for the benzyl portion of this compound. beilstein-journals.orgresearchgate.net

The proposed mechanism involves the following key steps:

Initiation: UV light initiates the formation of a radical.

Propagation: The radical adds to [1.1.1]propellane, opening the strained central bond to form a bicyclo[1.1.1]pentyl (BCP) radical.

This BCP radical then attacks the disulfide bond in an SH2-type reaction, cleaving the S-S bond and generating the BCP-sulfide product along with a new thiyl radical.

The newly formed thiyl radical continues the chain by reacting with another molecule of [1.1.1]propellane. beilstein-journals.org

Advanced Structural Elucidation and Conformational Analysis of Acetyl Benzyl Disulfide

X-ray Crystallographic Research on Acetyl Benzyl (B1604629) Disulfide

Crystallographic analysis of acetyl benzyl disulfide has yielded precise measurements of the key covalent bonds within its disulfide and adjacent groups. nih.gov The length of the disulfide bond (S-S) was determined to be 2.024(1) Å. The two sulfur-carbon (S-C) bond lengths were found to be 1.802(3) Å and 1.825(4) Å. nih.gov These distances are considered typical for this type of chemical environment. nih.gov

A critical parameter defining the conformation around the disulfide bond is the C-S-S-C dihedral angle. In this compound, this angle was measured at -80.5(1)°. nih.gov This value is noted to be at the lower end of the typical range observed for related disulfide compounds, indicating a specific and somewhat strained conformation in the crystal lattice. nih.gov

Table 1: Key Bond Lengths and Dihedral Angle for this compound Interact with the data by sorting or filtering the columns.

| Parameter | Atoms Involved | Measured Value (Å or °) |

|---|---|---|

| S-S Bond Length | S1-S2 | 2.024(1) Å |

| S-C Bond Length 1 | S-C | 1.802(3) Å |

| S-C Bond Length 2 | S-C | 1.825(4) Å |

| C-S-S-C Dihedral Angle | C-S-S-C | -80.5(1)° |

Data sourced from John et al. (1988). nih.gov

Spectroscopic Characterization Methodologies for Compound Research

Spectroscopic techniques are indispensable for elucidating molecular structures, particularly for compounds in a liquid state or in solution, providing complementary information to solid-state crystallographic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. In the analysis of this compound, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the acetyl group. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely produce a singlet around 4.0-4.5 ppm, shifted downfield due to the adjacent sulfur atom. The methyl protons (-CH₃) of the acetyl group would appear as a sharp singlet, typically in the region of 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the phenyl ring would show signals in the aromatic region (125-140 ppm). The methylene carbon (-CH₂-) would likely appear around 40-45 ppm, while the methyl carbon (-CH₃) of the acetyl group would be found further upfield. The presence of two sulfur atoms typically shifts the signals of adjacent carbon atoms to a weaker field compared to monosulfides.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₀OS₂, molecular weight 198.31 g/mol ), the mass spectrum would confirm the molecular ion peak (M⁺) at m/z 198.

The fragmentation of disulfides under MS conditions can be complex. Common fragmentation pathways for aromatic disulfides involve cleavage of the S-S bond, the C-S bonds, and rearrangements. Expected fragments for this compound would include ions corresponding to the benzyl group (C₇H₇⁺, m/z 91), the acetyl group (CH₃CO⁺, m/z 43), and various sulfur-containing fragments resulting from the cleavage of the disulfide bridge. Analysis of these fragments allows for the unambiguous confirmation of the compound's structure and connectivity.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the acetyl group, typically appearing in the region of 1690-1720 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methylene and methyl groups (around 2850-3000 cm⁻¹). Vibrations corresponding to the C-S and S-S bonds are generally weak and appear in the fingerprint region of the spectrum (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the S-S stretching vibration, which is often weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum, typically in the range of 450-550 cm⁻¹. The C-S stretching vibrations (600-750 cm⁻¹) would also be observable.

Together, these spectroscopic methods provide a detailed and complementary picture of the molecular structure and bonding within this compound, corroborating and expanding upon the foundational data provided by X-ray crystallography.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|

Computational and Theoretical Investigations of Acetyl Benzyl Disulfide Chemistry

Density Functional Theory (DFT) Applications to Acetyl Benzyl (B1604629) Disulfide and Related Compounds

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It has been widely applied to investigate various aspects of disulfide chemistry, from reaction mechanisms to conformational preferences.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving disulfide bonds. A key reaction is the cleavage of the S-S bond, which can be initiated by radical species. Studies on model systems, such as the interaction of an acetyl radical with a disulfide, reveal that the favored pathway for S-S bond cleavage is often a direct SH2 (homolytic substitution at a heteroatom) attack by the radical on one of the sulfur atoms. nih.govrsc.org This process proceeds through a concerted transition state where the radical attacks the sulfur atom, leading to the simultaneous breaking of the disulfide bond. nih.govresearchgate.net

The activation energy for this direct radical attack is significantly lower than for competing pathways, such as peptide backbone fragmentation, by approximately 9–10 kcal/mol. nih.govrsc.org This highlights the susceptibility of the disulfide bond to radical-induced cleavage. While direct data for acetyl benzyl disulfide is specific, the principles derived from model peptides containing disulfide linkages are broadly applicable. nih.govrsc.org For instance, DFT calculations on the reaction of a methyl radical with various dialkyl disulfides (RSSR) show that the activation energy increases with the steric bulk of the R group, as larger groups hinder the optimal geometry for the radical's SOMO (Singly Occupied Molecular Orbital) to overlap with the disulfide's LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net

Alternative, minor reaction pathways include hydrogen abstraction from the α- or β-carbons relative to the disulfide bond, followed by β-cleavage, which can lead to either C-S or S-S bond scission. nih.govrsc.org However, the direct SH2 mechanism remains the most energetically favorable route for S-S bond cleavage. nih.govrsc.org

Table 1: Calculated Relative Enthalpies for Disulfide Bond Cleavage Pathways via Hydrogen Abstraction Data adapted from studies on N,N'-diacetyl-cystine-N-methylamide as a model system. Energies are in kcal/mol.

| Reaction Step | Relative Enthalpy (B3LYP) | Relative Enthalpy (BMK) | Relative Enthalpy (M05-2X) | Relative Enthalpy (M06-2X) |

| H-abstraction at α-carbon | -8.1 | -1.1 | -0.3 | 1.1 |

| H-abstraction at β-carbon | -4.2 | 2.5 | 3.6 | 4.9 |

| C-S bond cleavage (post α-H abstraction) | 9.7 | 10.4 | 11.1 | 10.3 |

| S-S bond cleavage (post β-H abstraction) | 7.1 | 10.1 | 10.1 | 9.9 |

| Source: Adapted from DFT calculations on model peptide systems. rsc.org |

The strength of the disulfide bond is a critical parameter governing its chemical stability. The homolytic S-S bond dissociation energy (BDE) is typically around 60 kcal/mol (251 kJ/mol). wikipedia.org This makes the disulfide bond significantly weaker than C-C and C-H bonds, often rendering it the most labile linkage within a molecule. wikipedia.orgmdpi.com The specific BDE for this compound is influenced by the electronic nature of the acetyl and benzyl groups attached to the sulfur atoms. Generally, disulfide BDEs range from 50-65 kcal/mol depending on the nature of the substituents. mdpi.com Theoretical calculations using DFT can predict these BDEs with reasonable accuracy, providing fundamental data for understanding the molecule's thermal and photochemical stability.

DFT calculations are used to explore the potential energy surface and identify stable conformers. mdpi.comresearchgate.netdntb.gov.ua For the related molecule dibenzyl disulfide, conformational searches combined with DFT calculations (at the B3LYP-D3(BJ)/6-311G** level) have identified several low-energy conformations. mdpi.comresearchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated Gibbs free energies. mdpi.comresearchgate.net Crystallographic data for this compound shows a C-S-S-C dihedral angle of -80.5(1)°, which is at the lower end of the typical range, and indicates a specific, stable conformation in the solid state. nih.gov Theoretical calculations can map the energy barriers between such conformers, providing insight into the molecule's dynamic behavior in solution. researchgate.net

Molecular Dynamics Simulations for Dynamic Disulfide Behavior

While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govrsc.org For systems containing this compound, MD simulations can model its conformational changes, interactions with solvent molecules, and its behavior within larger molecular assemblies or at interfaces. researchgate.netnih.gov

In the context of materials science, MD simulations have been used to understand how disulfide-containing molecules behave in polymers, contributing to properties like self-healing and stimulus responsiveness. mdpi.com For biological systems, MD simulations can reveal how disulfide-containing molecules or protein disulfide bridges fluctuate and interact with their environment, which is crucial for their function. rsc.orgnih.gov Although specific MD studies on isolated this compound are not prominent, the methodology is well-suited to explore its dynamics in various environments, from simple solvents to complex biological membranes.

In Silico Modeling of Molecular Interactions, including Enzyme Binding

Understanding how this compound interacts with other molecules, particularly biological macromolecules like enzymes, is crucial for applications in drug design and chemical biology. In silico methods such as molecular docking and MD simulations are used to predict and analyze these interactions. researchgate.netmdpi.comfrontiersin.org

Molecular docking can be used to place this compound into the active site of a target enzyme, predicting its preferred binding orientation and estimating the strength of the interaction. researchgate.netfrontiersin.org Following docking, MD simulations can be employed to refine the binding pose and assess the stability of the enzyme-ligand complex over time, providing a more dynamic picture of the molecular recognition process. frontiersin.orgcnr.it These computational approaches can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other noncovalent contacts with the ligand, guiding the design of more potent or selective inhibitors. researchgate.netfrontiersin.org

Electronic Structure Analysis: Natural Bond Orbital (NBO) and Noncovalent Interaction (NCI) Studies

To gain a deeper understanding of bonding and intermolecular forces, advanced electronic structure analyses like Natural Bond Orbital (NBO) and Noncovalent Interaction (NCI) analysis are employed.

NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a picture of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. researchgate.netuni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netresearchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the sulfur lone pairs into antibonding orbitals of adjacent groups, providing insight into the electronic factors that influence the S-S bond strength and reactivity. nih.gov

NCI analysis is a computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. mdpi.comresearchgate.netresearchgate.net It generates 3D maps that highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion. mdpi.comresearchgate.net For this compound, NCI analysis can reveal intramolecular interactions, such as potential weak hydrogen bonds or van der Waals contacts between the benzyl ring and the acetyl group, which help to stabilize certain conformations. mdpi.comresearchgate.net An experimental crystal structure of this compound noted a short intramolecular S···O contact of 3.078(2) Å, an interaction that can be further explored and characterized using NCI analysis. nih.gov

Mechanistic and in Vitro Interactions of Acetyl Benzyl Disulfide in Biological Systems

Molecular-Level Interactions with Biological Thiol-Containing Species and Proteins

Research specifically detailing the molecular-level interactions of acetyl benzyl (B1604629) disulfide with biological thiols and proteins is limited in publicly available scientific literature. While the disulfide bond is a critical feature of the molecule, extensive studies on its direct engagement in protein stabilization or redox signaling are not documented.

Disulfide Bond Formation and Protein Stabilization Mechanisms (in vitro)

There is currently a lack of specific research data on the mechanisms by which acetyl benzyl disulfide might participate in disulfide bond formation or contribute to protein stabilization in vitro. Disulfide bonds are crucial for the structural integrity and function of many proteins. General studies on other disulfide-containing compounds show they can interact with free thiol groups on proteins, such as those from cysteine residues, to form new disulfide bonds, potentially altering protein structure and stability. However, specific studies demonstrating this activity for this compound are not available. The synthesis of this compound has been noted as an intermediate in the creation of trisulfides in certain chemical reactions. acs.orgdss.go.th

Investigation of Potential Roles in Redox Signaling Pathways (in vitro, mechanistic)

No specific in vitro or mechanistic studies investigating the potential role of this compound in redox signaling pathways have been found in the reviewed literature. Redox signaling involves the modification of proteins by reactive oxygen species and other redox-active molecules, where thiol-disulfide exchange can play a significant role. While compounds with disulfide bonds can theoretically participate in such pathways, dedicated research on this compound's involvement is absent. Studies on other organosulfur compounds, like diallyl trisulfide (DATS), have shown interactions with glutathione (B108866) (GSH) and effects on signaling pathways, but similar investigations for this compound have not been reported. acs.org

In Vitro Enzyme Inhibition Studies by this compound and Analogues

The inhibitory effects of this compound on various enzymes have not been extensively studied. The following sections summarize the available, albeit limited, information on its and its analogues' interactions with specific enzymes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not present in the current body of scientific literature. However, research into structurally related compounds provides some context. For instance, various benzyl derivatives and other disulfide-containing molecules have been investigated as cholinesterase inhibitors. nih.govtandfonline.comresearchgate.netresearchgate.netwho.int These studies suggest that the benzyl moiety can be a component of molecules designed to interact with the active sites of these enzymes. Without direct experimental data for this compound, its potential inhibitory activity remains speculative.

Interactive Data Table: Cholinesterase Inhibition by Related Compounds

Since no data is available for this compound, the following table is for illustrative purposes showing typical data for other inhibitors.

| Compound | Enzyme | IC50 (µM) | Source |

| Donepezil | AChE | Value not specified | nih.gov |

| N7 (a benzamide (B126) derivative) | AChE | 1.57 | researchgate.net |

| N7 (a benzamide derivative) | BChE | 2.85 | researchgate.net |

| Compound 11 (a dihydropyridine (B1217469) derivative) | AChE | 0.21 | researchgate.netwho.int |

| Eserine | BChE | 0.04 | researchgate.net |

Glutathione S-Transferase Inhibition

There is no scientific evidence to suggest that this compound acts as an inhibitor of Glutathione S-Transferase (GST). GSTs are a family of enzymes crucial for the detoxification of a wide range of xenobiotic and endogenous compounds. nih.govnih.govmdpi.commdpi.com Some studies have explored GST inhibition by other molecules, for example, a peptidomimetic inhibitor, γ-glutamyl-S-(benzyl)cysteinyl-R(−)-phenyl glycine (B1666218) diethyl ester, has been shown to inhibit GSTπ. nih.gov However, no such studies have been performed with this compound. In fact, some sulfur-containing compounds have been shown to induce or be activated by GSTs. acs.org

Disulfide Bond Formation Enzyme (DsbB) Inhibition Mechanisms

No research has been published on the interaction between this compound and the disulfide bond formation enzyme B (DsbB). DsbB is a bacterial inner membrane protein that plays a key role in the formation of disulfide bonds in periplasmic proteins. While this compound contains a disulfide bond, its potential to inhibit or interact with DsbB has not been investigated.

Urease and Trypsin Inhibitory Activity (in vitro)

A thorough review of scientific literature did not yield specific studies investigating the in vitro inhibitory activity of this compound against the enzymes urease and trypsin. Research on enzyme inhibitors is extensive, with many disulfide-containing compounds being evaluated for their potential to modulate enzyme activity. dss.go.th However, direct experimental data, such as IC₅₀ values or kinetic analyses for this compound's interaction with urease or trypsin, are not available in published research.

Molecular Docking and Binding Affinity Predictions for Enzyme Complexes

There is no published research available on molecular docking studies or binding affinity predictions for this compound with urease or trypsin enzyme complexes. Computational studies, including molecular docking, are crucial for predicting the binding modes and affinities of potential inhibitors to the active sites of enzymes like urease and trypsin. iiserpune.ac.innsf.gov Such studies provide insights into the structure-activity relationships that guide the development of new inhibitors. nih.gov Despite the availability of these techniques, they have not been applied to this compound in the context of these enzymes according to the available scientific literature.

Research on this compound as a Persulfide Donor or Chemical Probe

While direct studies on this compound as a modern chemical probe are limited, its chemistry is foundational to the field of persulfide research. Historically, this compound was synthesized and used as a stable precursor for the generation of benzyl persulfide (benzyl hydrodisulfide, BnSSH). nih.gov This reaction involves the treatment of this compound to yield the corresponding persulfide, highlighting its role as a "donor" molecule in a chemical synthesis context. nih.gov

In contemporary research, the core structure of a benzyl disulfide linked to an activating group is a key design element in the development of sophisticated persulfide donors. These donors are chemical tools designed to release persulfides (RSSH) in response to specific biological triggers, allowing for the study of persulfide biology. Persulfides are now recognized as important signaling molecules and redox regulators, distinct from hydrogen sulfide (B99878) (H₂S).

A prominent example of a related modern persulfide donor is EDP-NAC (Ester Disulfide Prodrug N-acetylcysteine). This compound features a benzyl disulfide backbone that releases N-acetylcysteine persulfide (NAC-SSH) upon activation by esterase enzymes. The design utilizes a 1,6-elimination reaction triggered by the enzymatic cleavage of an acetyl ester. This strategy allows for controlled, stimulus-responsive release of the persulfide payload within a biological environment. The development of such donors has been crucial for investigating the physiological roles of persulfides, such as their ability to protect cells from oxidative stress.

The research into benzyl disulfide-based donors underscores the utility of this chemical scaffold for creating probes to study reactive sulfur species. The table below summarizes key examples of related persulfide donors.

Table 1: Examples of Benzyl Disulfide-Related Persulfide Donors

| Compound Name/Acronym | Persulfide Released | Trigger/Activator | Reference |

| This compound | Benzyl Persulfide (BnSSH) | Chemical Reagents | nih.gov |

| EDP-NAC | N-acetylcysteine Persulfide (NAC-SSH) | Esterase | |

| BDP-NAC | N-acetylcysteine Persulfide (NAC-SSH) | Hydrogen Peroxide (H₂O₂) |

Applications of Acetyl Benzyl Disulfide As a Research Reagent and Chemical Probe

Utility in Synthetic Organic Chemistry

The disulfide linkage in acetyl benzyl (B1604629) disulfide is the key to its utility in synthetic organic chemistry. This bond can be selectively cleaved and formed, making the compound a valuable tool for introducing sulfur-containing functionalities into molecules.

The formation of disulfide bonds is a critical transformation in the synthesis of many biologically active molecules, including peptides and proteins, where these linkages are crucial for maintaining their three-dimensional structures and stability. researchgate.netnih.govrsc.org Acetyl benzyl disulfide can serve as a precursor for the controlled formation of such bonds. researchgate.net The synthesis of unsymmetrical disulfides, in particular, benefits from reagents that can selectively transfer a thiol-containing group. researchgate.net The development of methods for directed disulfide bond formation is an active area of research, with various reagents and strategies being explored to achieve high selectivity and efficiency. scielo.bracs.org

Disulfide bonds are increasingly being incorporated into polymer structures to create dynamic and responsive materials. jsta.cl These bonds can be reversibly formed and broken under specific redox conditions, allowing for the cross-linking and de-cross-linking of polymer chains. researchgate.netnih.gov This property is particularly useful in the development of self-healing materials, drug delivery systems, and stimuli-responsive hydrogels. jsta.clnih.gov While the direct application of this compound as a cross-linking agent is not extensively documented, the principles of disulfide-based cross-linking are well-established. researchgate.netrsc.org For instance, polymers containing pendant thiol groups can be cross-linked by oxidation to form disulfide bridges, and this process can be reversed by the addition of a reducing agent. researchgate.net This reversible cross-linking allows for the manipulation of the material's properties, such as its viscosity and mechanical strength, on demand. reading.ac.uk

Employment as Chemical Probes in Mechanistic Biological Research

The reactivity of the disulfide bond also makes this compound and related compounds valuable as chemical probes for studying biological systems. diva-portal.org These probes can be designed to react with specific biological molecules or to respond to particular cellular environments.

Disulfide bonds play a pivotal role in the folding and stability of many proteins. mdpi.comnih.govuu.nl The process of oxidative protein folding involves the formation of native disulfide bonds from a reduced and unfolded state. mdpi.com Chemical probes that can interact with or mimic aspects of this process are valuable for elucidating the mechanisms of protein folding. nih.gov Studies on the reductive unfolding of proteins can also provide insights into their structural dynamics. nih.gov While misfolded disulfide species are generally not observed in significant amounts during the folding of many proteins, the potential for their formation highlights the complexity of the folding landscape. nih.gov

There is growing interest in the development of stimuli-responsive donors that can release biologically active small molecules, such as persulfides (RSSH), in a controlled manner. nih.govnih.gov These donors are often designed with a trigger that responds to a specific biological stimulus, such as an enzyme or a change in redox potential. nih.govuoregon.edu Benzyl disulfide derivatives have been utilized in the design of such donors. nih.gov For example, a benzyl disulfide-based persulfide donor was developed that releases N-acetylcysteine persulfide (NAC-SSH) in response to esterase activity. nih.gov Another system used a boronic acid pinacol (B44631) ester-functionalized benzyl disulfide as a hydrogen peroxide-responsive persulfide donor. nih.gov These tools enable the study of the biological roles of persulfides, which are implicated in processes such as redox signaling and antioxidant defense. nih.govportlandpress.com

Consideration in Carbon Capture and Storage Research (based on benzyl disulfide interactions)

Recent research has explored the potential of benzyl disulfide and related compounds in the field of carbon capture and storage (CCS). acs.orgacs.orgnih.gov The underlying principle involves the reversible binding of carbon dioxide (CO2) to thiolate anions generated from the reduction of the disulfide bond. nih.gov

Advanced Analytical Methodologies for Research on Acetyl Benzyl Disulfide

High-Resolution Spectroscopic Techniques for Detailed Structural and Mechanistic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation and investigation of reaction mechanisms involving acetyl benzyl (B1604629) disulfide. These methods provide insights into the molecular connectivity, three-dimensional structure, and the electronic environment of the atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for determining the structure of acetyl benzyl disulfide in solution. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations between protons, which helps in assigning the signals of the benzyl and acetyl groups. nih.govmdpi.com

For more complex systems or to resolve overlapping signals, heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate protons with their directly attached carbon-13 atoms. nih.govlibretexts.org The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For instance, in a study on acetyl substituted benzyl disulfides, the compounds were characterized by ¹H NMR and ¹³C NMR, confirming their purity and structure. ajol.info

Advanced Mass Spectrometry Approaches for Reaction Monitoring and Fragmentation Studies (e.g., Isotopic Labeling)

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides structural information. ajol.info Under electron impact (EI) or other ionization methods, the molecule fragments in a predictable manner. The observation of molecular ions is common, often with significant relative intensities. ajol.info

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the pathways of atoms through chemical reactions. thieme-connect.de For instance, by selectively labeling the acetyl or benzyl group with stable isotopes like ¹³C or deuterium (B1214612) (²H), one can follow the fate of these fragments during a reaction. nih.govnih.gov This is particularly useful in mechanistic studies, such as investigating disulfide bond cleavage. rsc.org For example, in studies of radical-initiated disulfide bond cleavage, using deuterated model peptides helps to elucidate whether the reaction proceeds via direct attack at the sulfur atom or through hydrogen abstraction. rsc.org

Advanced MS methods like tandem mass spectrometry (MS/MS) allow for the fragmentation of a selected ion, providing detailed structural information. acs.org This is instrumental in distinguishing between isomers and understanding complex reaction mixtures.

Chromatographic Separation Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. oup.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification. researchgate.netsapub.org

The selection of the GC column is critical; a 5% phenyl methyl siloxane stationary phase is often suitable for analyzing substances with the chemical nature of this compound. nih.gov The resulting chromatogram will show a peak corresponding to this compound at a specific retention time, and the mass spectrum of this peak can be compared to spectral libraries for confirmation. researchgate.net GC-MS can also quantify the amount of the compound present in a sample. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. bas.bg Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. cellmosaic.comresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. nih.gov By adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, the retention time of this compound can be optimized for effective separation from impurities or other reaction components. bas.bg A UV detector is typically used for detection, as the aromatic ring in the benzyl group absorbs UV light. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.netpdbj.org For this compound, single-crystal X-ray diffraction analysis provides accurate bond lengths, bond angles, and torsion angles. nih.gov

A study on S-Benzylthio thioacetate (B1230152) (this compound) revealed its crystal structure to be monoclinic. nih.gov The analysis provided key structural parameters, which are summarized in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀OS₂ |

| Molecular Weight (Mr) | 198.31 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.7112(5) |

| b (Å) | 8.1912(5) |

| c (Å) | 10.6486(8) |

| β (°) | 92.230(8) |

| Volume (ų) | 497.8(1) |

| Z (molecules/unit cell) | 2 |

| S-S bond distance (Å) | 2.024(1) |

| S-C bond distances (Å) | 1.802(3), 1.825(4) |

| C-S-S-C dihedral angle (°) | -80.5(1) |

| Intramolecular S...O contact (Å) | 3.078(2) |

The data reveals typical S-S and S-C bond lengths. nih.gov A notable feature is the C-S-S-C dihedral angle of -80.5(1)°, which is at the lower end of the range for similar compounds. nih.gov The acetyl and disulfide groups are nearly coplanar, leading to a short intramolecular S...O contact. nih.gov This detailed structural information is invaluable for understanding the molecule's conformation and potential intermolecular interactions.

Future Research Trajectories and Unexplored Academic Frontiers for Acetyl Benzyl Disulfide

Development of Novel and Green Synthetic Methodologies for Unsymmetrical Acyl Disulfides

The synthesis of unsymmetrical disulfides, including acyl variants like acetyl benzyl (B1604629) disulfide, has historically been challenging due to the propensity for the formation of symmetrical disulfide byproducts through disproportionation. researchgate.net Future research is increasingly focused on developing synthetic protocols that are not only efficient and selective but also adhere to the principles of green chemistry.

Recent advancements have highlighted several promising strategies. Photocatalytic methods, for instance, offer a mild and sustainable approach. The use of visible light to initiate reactions, such as the decarboxylative disulfidation of α-keto acids or the deoxygenative disulfidation of alcohols, provides a pathway to unsymmetrical disulfides with broad substrate applicability and tolerance for various functional groups. rsc.org Another green approach involves the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. rsc.org This method utilizes molecular oxygen as an ideal green oxidant and readily accessible catalysts, representing a highly atom-economical process. rsc.org

Furthermore, the development of novel reagents continues to be a key area. N-(acyldithio)saccharins have emerged as electrophilic, stable, and user-friendly disulfurating agents that can react with a variety of nucleophiles at room temperature, often without the need for an additional catalyst. researchgate.net Similarly, copper-catalyzed methods for producing N-acyl sulfenamides, which then act as effective S-sulfenylating reagents for synthesizing unsymmetrical disulfides, present a versatile and efficient route, particularly for sterically demanding structures. nih.gov

Future work in this area will likely focus on expanding the substrate scope of these green methods, further improving their catalytic efficiency, and minimizing waste generation. The development of one-pot syntheses and continuous-flow processes for the production of acetyl benzyl disulfide and related compounds will also be a significant step forward. organic-chemistry.org

Table 1: Emerging Green Synthetic Strategies for Unsymmetrical Disulfides

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes visible light; mild reaction conditions. rsc.org | High functional group tolerance; sustainable energy source. rsc.org |

| Aerobic Oxidation | Employs O2 as the oxidant; base-catalyzed. rsc.org | High atom economy; use of an inexpensive and green oxidant. rsc.org |

| Novel Reagents | Use of stable intermediates like N-(acyldithio)saccharins. researchgate.net | High electrophilicity and stability; user-friendly. researchgate.net |

| Copper Catalysis | Formation of N-acyl sulfenamide (B3320178) intermediates. nih.gov | Effective for sterically hindered disulfides; mild conditions. nih.gov |

Comprehensive Mechanistic Studies of Disulfide Bond Reactivity under Non-Standard Conditions

Understanding the behavior of the disulfide bond in this compound under conditions that deviate from standard laboratory settings is crucial for predicting its stability and reactivity in complex environments. Future research should delve into these non-standard conditions to uncover novel reaction pathways and applications.

One such frontier is mechanochemistry , where the application of mechanical force can induce chemical transformations. Isotensional simulations have revealed that the mechanism of disulfide bond cleavage can be strikingly dependent on the applied external force. ub.edu Under tensile stress, the preferred reaction pathway can shift from a bimolecular nucleophilic attack to a unimolecular bond rupture. ub.edu Investigating the mechanochemical response of the acyl disulfide bond in this compound could provide insights into its stability in polymers or other materials under mechanical strain.

Another area of interest is the study of radical-initiated disulfide bond cleavage . Research has shown that radicals can induce highly selective S-S bond cleavage. rsc.org For example, acetyl radicals can directly attack a sulfur atom, leading to the scission of the S-S bond via an SH2 mechanism. rsc.org This process has a significantly lower activation energy than competing peptide backbone fragmentation, highlighting its potential for targeted bond breaking. rsc.orgnih.gov Understanding how the electronic nature of the acetyl and benzyl groups in this compound influences its interaction with various radical species is a key area for future investigation.

The reactivity of disulfides with frustrated Lewis pairs (FLPs) also presents a novel avenue for mechanistic exploration. In silico studies have demonstrated that FLPs can facilitate the dissociation of disulfide bonds, with the reaction being exothermic in nonpolar solvents. acs.org Exploring the interaction of this compound with newly designed FLPs could lead to new catalytic systems for disulfide bond activation and cleavage under specific conditions.

Refinement and Application of Advanced Computational Models for Predictive Disulfide Chemistry

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactivity. For this compound, the refinement and application of advanced computational models will be instrumental in predicting its behavior and guiding experimental design.

Future research should leverage integrated quantum mechanical/molecular mechanical (QM/MM) methods to simulate the reactivity of this compound in complex environments, such as in solution or at the active site of an enzyme. acs.orgnih.gov These models allow for a high-level theoretical treatment of the reacting species (the QM region) while considering the influence of the surrounding environment at a more computationally efficient level (the MM region). acs.orgnih.gov This approach can be used to accurately calculate reaction barriers and understand the role of solvent effects or specific intermolecular interactions. acs.org

Density Functional Theory (DFT) will continue to be a cornerstone for studying the electronic structure and reactivity of this compound. Benchmarking studies to identify the most accurate and efficient combination of DFT functionals and basis sets will be crucial for obtaining reliable predictions of properties such as bond dissociation energies, reaction enthalpies, and activation energies for various reaction pathways. researchgate.net

Furthermore, the development of multi-scale computational schemes is a promising direction for modeling processes that involve both fast chemical reactions and slower conformational changes, such as disulfide shuffling. kit.edu These models can bridge the gap between localized chemical events and larger-scale dynamics, providing a more holistic understanding of the behavior of disulfide-containing systems. kit.edu For this compound, such models could be used to predict its dynamic behavior in polymers or its interaction with biological macromolecules.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application in this compound Research | Key Insights |

| QM/MM | Simulating reactions in condensed phases or biological systems. acs.orgnih.gov | Accurate energy barriers; understanding of environmental effects. acs.org |

| DFT | Calculating electronic structure and reaction energetics. researchgate.net | Bond strengths; reaction mechanisms; spectroscopic properties. researchgate.net |

| Multi-scale Modeling | Investigating coupled chemical and conformational dynamics. kit.edu | Prediction of long-timescale behavior; disulfide exchange dynamics. kit.edu |

Design and Validation of this compound-Based Chemical Probes for Specific Molecular Targets (in vitro, mechanistic focus)

The reactivity of the disulfide bond makes it an attractive functional group for the design of chemical probes. Future research could focus on designing and validating this compound-based probes for specific molecular targets, with an emphasis on in vitro mechanistic studies.

The principle behind such probes often involves the release of a cargo molecule upon reduction of the disulfide bond. acs.org The acetyl and benzyl groups of this compound can be systematically modified to tune the probe's reactivity, selectivity, and physical properties. For example, incorporating specific recognition motifs into the benzyl group could allow for targeted delivery to a particular protein or cellular location.

A key challenge in designing disulfide-based probes is achieving selectivity for the target redox system in the presence of a high background concentration of other thiols, such as glutathione (B108866). acs.org Research into novel disulfide structural motifs, including cyclic disulfides, has shown promise in developing probes with enhanced stability and selectivity for specific redox enzymes like thioredoxin. acs.org Applying these design principles to this compound could lead to the development of highly specific probes.

Mechanistic validation of these probes would involve detailed in vitro studies to confirm the mode of action. This could include reacting the probe with the purified target molecule and analyzing the products by mass spectrometry or other analytical techniques. Computational modeling could also be employed to understand the binding interactions and the mechanism of disulfide cleavage. The development of thiol-based chemical probes that can allosterically disrupt disulfide bonds in proteins, as demonstrated in studies on the SARS-CoV-2 spike glycoprotein, provides a compelling precedent for this line of inquiry. pnas.org

Exploration of this compound in Emerging Areas of Materials Science and Polymer Chemistry

The dynamic nature of the disulfide bond makes it a valuable component in the development of advanced materials and polymers. This compound and its derivatives could find applications in these emerging fields.

In polymer chemistry , disulfide bonds can be incorporated into polymer backbones or as pendant groups to create stimulus-responsive materials. rsc.orgnih.gov These materials can undergo changes in their properties, such as degradation or self-healing, in response to stimuli like reducing agents, light, or mechanical force. nih.gov The synthesis of poly(disulfide)s through organocatalyst-mediated processes has been shown to be extremely rapid and robust, opening up possibilities for the efficient production of new materials. acs.org The acetyl and benzyl groups in this compound offer handles for tuning the properties of such polymers, for instance, by influencing their solubility, thermal stability, or mechanical strength.

The field of self-healing materials is another promising area for the application of disulfide chemistry. The reversible nature of the disulfide bond allows for the repair of mechanically induced damage. nih.gov Aryl disulfides are particularly favored for these applications due to their facile reactivity in thiol-disulfide exchange and metathesis reactions. nih.gov Investigating the incorporation of the this compound motif into polymer networks could lead to the development of new self-healing materials with tailored properties.

Furthermore, the reactivity of disulfides with other chemical species can be exploited to create novel materials. For example, the insertion of [1.1.1]propellane into dibenzyl disulfide has been demonstrated, leading to the formation of bicyclo[1.1.1]pentane (BCP) derivatives. beilstein-journals.org BCPs are of interest as rigid molecular scaffolds in medicinal chemistry and materials science. beilstein-journals.org Exploring similar insertion reactions with this compound could provide access to a new class of functionalized BCPs.

Q & A